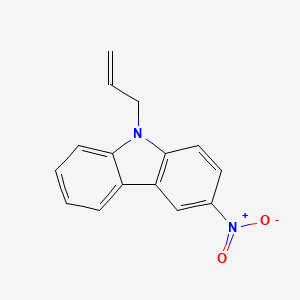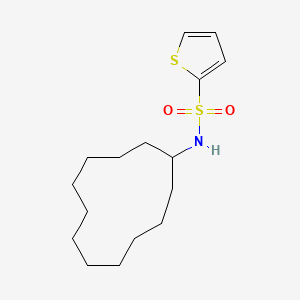
3-nitro-9-prop-2-enylcarbazole
Overview
Description
3-nitro-9-prop-2-enylcarbazole: is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability . These properties make them valuable in various scientific and industrial applications, including the development of nanodevices, rechargeable batteries, and electrochemical transistors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-9-prop-2-enylcarbazole typically involves the nitration of 9-prop-2-enylcarbazole. The nitration process can be carried out using nitric acid in the presence of a solvent such as acetic acid. The reaction is usually conducted at a controlled temperature to ensure the selective nitration at the 3-position of the carbazole ring .
Industrial Production Methods: Industrial production methods for similar compounds, such as 3-nitro-9-ethylcarbazole, involve the use of N-ethylcarbazole and a phenyl compound in the presence of a penetrating agent and water. Nitric acid is added dropwise, and the reaction is maintained at a temperature of 25-35°C for 2-5 hours . This method ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-nitro-9-prop-2-enylcarbazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 3-amino-9-prop-2-enylcarbazole.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
Chemistry: 3-nitro-9-prop-2-enylcarbazole is used as a precursor in the synthesis of other carbazole derivatives. Its unique structure allows for the development of materials with specific optoelectronic properties .
Biology: Carbazole derivatives have shown potential in biological applications, including antiviral, anticancer, and antimicrobial activities. The nitro group in this compound can be modified to enhance its biological activity .
Medicine: Research on carbazole derivatives has indicated their potential as therapeutic agents for various diseases. The modification of the nitro group can lead to the development of new drugs with improved efficacy and reduced side effects .
Industry: this compound is used in the production of conductive polymers, which are essential in the manufacturing of electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of 3-nitro-9-prop-2-enylcarbazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, resulting in the compound’s biological effects .
Comparison with Similar Compounds
- 3-nitro-9-ethylcarbazole
- 3-nitro-9-methylcarbazole
- 3-nitro-9-butylcarbazole
Comparison: 3-nitro-9-prop-2-enylcarbazole is unique due to the presence of the prop-2-enyl group, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
3-nitro-9-prop-2-enylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-2-9-16-14-6-4-3-5-12(14)13-10-11(17(18)19)7-8-15(13)16/h2-8,10H,1,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEARDGWESBESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-bromophenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4538032.png)


![N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE](/img/structure/B4538053.png)

![N-[(3,4-Dimethylphenyl)(pyridin-3-YL)methyl]furan-2-carboxamide](/img/structure/B4538080.png)
![ethyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4538087.png)
![N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B4538108.png)
amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4538110.png)
![1,7-dimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4538116.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-1-indolinecarbothioamide](/img/structure/B4538119.png)
![2-{[4-(2-methoxyethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4538123.png)
![4-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4538125.png)

